molecular formula C8H6N2OS B1340604 2-(Thiophen-2-yl)pyrimidin-4-ol CAS No. 125903-92-6

2-(Thiophen-2-yl)pyrimidin-4-ol

Cat. No.: B1340604
CAS No.: 125903-92-6
M. Wt: 178.21 g/mol
InChI Key: SINOOZKYTNLGMB-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene is known for its aromatic properties and is often used as a building block in the synthesis of more complex molecules. Pyrimidine, on the other hand, is a fundamental structure in many biological molecules, including nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxaldehyde with guanidine in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-yl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOOZKYTNLGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562971
Record name 2-(Thiophen-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125903-92-6
Record name 2-(Thiophen-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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